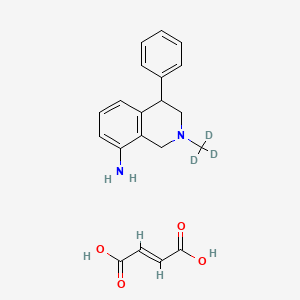

Nomifensine-d3 (maleate)

Description

Overview of Nomifensine's Historical Role as a Research Tool

Nomifensine (B1679830), developed in the 1960s, was initially investigated for its antidepressant properties. wikipedia.orgnih.gov It acts as a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake, with a weaker effect on serotonin (B10506) uptake. nih.govrndsystems.comnih.gov This unique pharmacological profile, differentiating it from tricyclic antidepressants, made it a valuable tool for studying the roles of different monoamine neurotransmitters in the brain. nih.govnih.gov

Although it was withdrawn from the market for safety reasons, Nomifensine continues to be used in scientific research. wikipedia.orgdrugbank.com It serves as a reference compound in studies investigating dopamine transporter function, the mechanisms of addiction, and potential treatments for conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD). wikipedia.orgdrugbank.comtocris.com Its ability to increase central dopamine levels makes it particularly useful for probing the dopaminergic system. rndsystems.comnih.gov

Rationale for Deuterated Analogues in Contemporary Research

The use of deuterated analogues, such as Nomifensine-d3, in contemporary research is driven by the desire to subtly modify a drug's metabolic profile. nih.govnih.gov The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net

By strategically placing deuterium atoms at sites on the molecule that are susceptible to metabolism, researchers can:

Alter Pharmacokinetics: Slowing down metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduction in dosing frequency. nih.govmusechem.com

Reduce Metabolite-Mediated Toxicity: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can reduce the formation of this harmful substance. acs.org

Improve Metabolic Profiling: In research settings, using a deuterated internal standard like Nomifensine-d3 allows for more accurate and precise quantification of the non-deuterated drug in biological samples during analytical testing, such as high-performance liquid chromatography (HPLC). mdpi.com

This approach of creating "deuterium switches" has gained significant traction in drug discovery and development, with the potential to create new chemical entities with improved therapeutic profiles. nih.govresearchgate.net

Detailed Research Findings

The following table summarizes key research findings related to Nomifensine and the principles of deuteration that are applicable to Nomifensine-d3.

| Research Area | Finding | Implication for Nomifensine-d3 |

| Pharmacology of Nomifensine | Potent inhibitor of norepinephrine (NE) and dopamine (DA) reuptake, with Ki values of 4.7 nM and 26 nM, respectively, in rat brain synaptosomes. rndsystems.commedchemexpress.cn | The core pharmacological activity of Nomifensine-d3 is expected to be the same as the parent compound. |

| Metabolism of Nomifensine | Metabolites are formed, for example, by the addition of a 4-hydroxy group to the phenyl ring. nih.gov | Deuteration at specific sites could alter the rate and pathway of metabolism, potentially leading to a different metabolite profile. |

| Deuteration Strategy | Replacing hydrogen with deuterium can slow down metabolic processes at the site of substitution due to the kinetic isotope effect. nih.gov | Nomifensine-d3 is designed to have a modified metabolic rate compared to Nomifensine. |

| Analytical Applications | Deuterated compounds are used as internal standards for quantitative analysis in mass spectrometry. nih.gov | Nomifensine-d3 is a valuable tool for accurately measuring Nomifensine concentrations in research samples. |

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |

InChI Key |

GEOCVSMCLVIOEV-PCUGBSCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation

Strategies for Nomifensine-d3 Synthesis

The production of Nomifensine-d3 is not a trivial matter of direct hydrogen-deuterium exchange on the final Nomifensine (B1679830) molecule. Instead, it relies on the chemical synthesis from specifically chosen precursors that facilitate the introduction of the deuterium (B1214612) label at a precise location.

The most common and specific strategy for the synthesis of Nomifensine-d3 involves the use of a deuterated alkylating agent to introduce the isotopic label. The "-d3" designation indicates the incorporation of three deuterium atoms. In the case of Nomifensine, these are typically located on the methyl group attached to the nitrogen atom (N-2) of the tetrahydroisoquinoline ring system.

The primary deuteration pathway is the N-alkylation of a desmethyl precursor. This method offers high specificity, ensuring that the deuterium atoms are located exclusively on the N-methyl group. This specificity is critical for its use as an internal standard, as the fragmentation pattern in mass spectrometry will be predictable and distinct from the unlabeled analyte. This approach is analogous to the synthesis of other isotopically labeled isoquinoline (B145761) compounds, such as N-[methyl-11C]nomifensine, where a radiolabeled methyl group is introduced at the final synthetic step. nih.govnih.gov

The key precursor compound for this synthetic strategy is N-desmethyl-nomifensine, which has the chemical name 1,2,3,4-tetrahydro-4-phenyl-8-isoquinolinamine. nih.gov The synthesis of this precursor can be adapted from the established synthesis of Nomifensine itself. wikipedia.org The general synthesis of Nomifensine involves the reaction between an N-substituted-2-nitrobenzylamine and a phenacyl halide, followed by reduction and cyclization steps. wikipedia.org To obtain the N-desmethyl precursor, the initial N-substituent would be a protecting group suitable for later removal, or the synthesis would proceed without the methyl group, which is then added in its deuterated form in the final step.

The reaction for the isotopic incorporation is the N-methylation of the N-desmethyl-nomifensine precursor. A deuterated methylating agent is used for this purpose.

Table 1: Reagents for Deuteration of N-desmethyl-nomifensine

| Deuterated Reagent | Chemical Formula | Role in Synthesis |

|---|---|---|

| Iodomethane-d3 | CD₃I | Source of the deuterated methyl group |

| Dimethyl-d6 sulfate | (CD₃)₂SO₄ | Alternative deuterated methylating agent |

| Deuterium gas | D₂ | Used in catalytic reduction steps for other deuteration patterns d-nb.infothalesnano.com |

Reaction optimization focuses on maximizing the yield and isotopic purity of the final product, Nomifensine-d3. This involves careful selection of the base (e.g., potassium carbonate, triethylamine) used to deprotonate the secondary amine of the precursor, the solvent system (e.g., acetonitrile (B52724), dimethylformamide), and the reaction temperature and duration. The goal is to ensure complete methylation with the deuterated agent while minimizing side reactions or incomplete conversion, which would compromise the isotopic enrichment. The final product is then typically converted to its maleate (B1232345) salt to improve stability and handling. scbt.com

Spectroscopic and Chromatographic Validation Techniques for Isotopic Purity (for research applications)

To be effective in research applications, particularly as an internal standard, the chemical and isotopic purity of Nomifensine-d3 must be rigorously confirmed. medchemexpress.commedchemexpress.com A combination of spectroscopic and chromatographic methods is employed for this validation. tdx.cat

Table 2: Analytical Techniques for Validation of Nomifensine-d3

| Technique | Purpose | Expected Outcome for Nomifensine-d3 |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic incorporation. scbt.com | The molecular mass will be 3 Da higher than unlabeled Nomifensine. Fragmentation analysis (MS/MS) confirms the label is on the N-methyl group. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms molecular structure and location of deuterium. google.comrug.nl | ¹H NMR will show the absence of the N-methyl proton signal. ¹³C NMR will show a characteristic multiplet for the deuterated carbon. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Determines chemical and enantiomeric purity. researchgate.netcuni.cz | A single peak with a retention time matching a Nomifensine standard indicates high chemical purity. Chiral HPLC can resolve enantiomers. researchgate.net |

Mass Spectrometry (MS): This is the definitive technique for confirming successful deuteration. The mass spectrum of Nomifensine-d3 will exhibit a molecular ion peak that is three mass units higher than that of unlabeled Nomifensine (C₁₆H₁₈N₂, molecular weight 238.33 g/mol ). nih.gov Therefore, the expected mass for the deuterated compound (C₁₆H₁₅D₃N₂) is approximately 241.35 g/mol . Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern can precisely confirm that the deuterium atoms are located on the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. In the ¹H NMR spectrum of Nomifensine-d3, the characteristic singlet corresponding to the N-methyl protons would be absent, providing strong evidence of successful deuteration at that position. The ¹³C NMR spectrum would also be altered; the signal for the N-methyl carbon would appear as a triplet (due to coupling with the three deuterium nuclei), confirming the location of the isotopic label.

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the chemical purity of the synthesized compound. researchgate.net When analyzed, the Nomifensine-d3 should ideally show a single, sharp peak, indicating the absence of precursor materials or by-products from the synthesis. The retention time should be nearly identical to that of an unlabeled Nomifensine standard, confirming its chemical identity. Furthermore, since Nomifensine is a chiral compound, chiral HPLC methods can be employed to ensure the enantiomeric purity of the synthesized material. researchgate.net

Advanced Analytical Methods and Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Nomifensine-d3 Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical technique for the detection and quantification of compounds in complex mixtures. nih.gov Its high sensitivity and selectivity make it an indispensable tool in pharmaceutical and neurochemical research. nih.govresearchgate.net The development of a robust LC-MS/MS method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure accurate and reproducible results. nih.govturkjps.org

The quantification of Nomifensine-d3 in biological matrices such as plasma, serum, and brain tissue homogenates is critical for pharmacokinetic and metabolic studies in research settings. A typical method involves sample preparation to remove interfering substances, followed by analysis using an LC-MS/MS system.

Sample Preparation: The initial step often involves protein precipitation, where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the biological sample (e.g., serum or brain homogenate) to denature and precipitate proteins. nih.gov This is a rapid and effective way to clean up the sample before injection into the LC system. For more complex matrices or when lower detection limits are required, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov A mobile phase gradient, often consisting of an aqueous component with a modifier like formic acid and an organic component like acetonitrile or methanol, is used to elute the analyte of interest. nih.gov The gradient conditions are optimized to achieve a sharp peak for Nomifensine-d3, well-separated from other matrix components, within a short analytical run time. nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually operating in multiple reaction monitoring (MRM) mode. researchgate.net In this mode, the mass spectrometer is set to select a specific precursor ion (the molecular ion of Nomifensine-d3) and then fragment it to produce a characteristic product ion. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference and enhancing sensitivity.

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. nih.govturkjps.org This includes assessing linearity, accuracy, precision, limit of detection (LOD), and lower limit of quantification (LLOQ). researchgate.net

Table 1: Representative Validation Parameters for an LC-MS/MS Method

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (Correlation Coefficient, r²) | > 0.990 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% | ≤ 7.0% |

| Inter-day Precision (%RSD) | < 15% | ≤ 13.5% |

| Accuracy (% Bias) | Within ±15% of nominal value | -6.3% to 9.4% |

| Matrix Effect | Within 85-115% | 88% to 114% |

| Recovery | Consistent and reproducible | 92% to 101% |

This table presents typical data synthesized from common LC-MS/MS method validation procedures for small molecules in biological matrices. nih.govresearchgate.net

In quantitative analysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for achieving high accuracy and precision. wgtn.ac.nz A stable isotope-labeled (SIL) compound is the gold standard for use as an IS because its physical and chemical properties are nearly identical to the analyte being measured. researchgate.net Nomifensine-d3, being a deuterated analog of nomifensine (B1679830), serves as an ideal internal standard for the quantification of nomifensine in neurochemical assays.

The key advantage of using Nomifensine-d3 is that it co-elutes with the unlabeled nomifensine during chromatography and experiences identical effects during sample preparation and ionization in the mass spectrometer. researchgate.net Any sample loss during extraction or variations in ionization efficiency (matrix effects) will affect both the analyte and the SIL-IS to the same degree. By calculating the ratio of the analyte peak area to the IS peak area, these variations can be effectively corrected for, leading to highly reliable quantification. nih.gov

This approach is widely adopted in studies requiring precise measurement of drug concentrations or in the analysis of neurotransmitters where SIL analogs of the target molecules are used to ensure accuracy. nih.govresearchgate.net

Microdialysis Coupled with Mass Spectrometry in Animal Models for Neurotransmitter Monitoring

Microdialysis is a powerful sampling technique used in freely moving animals to monitor the concentrations of endogenous and exogenous substances in the extracellular fluid of specific tissues, most notably the brain. nih.govrsc.org When coupled with a highly sensitive analytical method like LC-MS/MS, it allows for near real-time measurement of neurochemical dynamics. researchgate.netnih.gov

In a typical experiment, a microdialysis probe is surgically implanted into a specific brain region, such as the striatum or nucleus accumbens. nih.govacs.org The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including neurotransmitters like dopamine (B1211576), serotonin (B10506), and their metabolites, diffuse across the semipermeable membrane of the probe and are collected in the outgoing fluid (dialysate). nih.gov

This setup is particularly valuable for pharmacodynamic studies. For instance, a pharmacological agent like nomifensine, a dopamine reuptake inhibitor, can be administered to the animal systemically or delivered locally through the microdialysis probe (a technique known as retrodialysis). nih.govacs.org The collected dialysate samples are then analyzed, often by online LC-MS/MS, to measure the resulting changes in neurotransmitter levels. nih.govacs.org This allows researchers to directly observe the effect of the drug on neurochemical signaling with high temporal resolution, providing insights into its mechanism of action. acs.org

Table 2: Example Experimental Parameters for Microdialysis Study in a Rat Model

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats |

| Target Brain Region | Striatum |

| Microdialysis Probe | CMA 11 or similar, with a 2 mm membrane (6 kDa cutoff) |

| Perfusion Fluid | Artificial Cerebrospinal Fluid (aCSF) |

| Flow Rate | 1.0 - 1.5 µL/min |

| Pharmacological Agent | Nomifensine (e.g., 10 µM) administered via retrodialysis |

| Sampling Interval | 1 to 20 minutes |

| Analytical Method | Online Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

This table summarizes typical experimental conditions for in vivo microdialysis studies investigating the effects of nomifensine. nih.govacs.org

Imaging Mass Spectrometry Applications in Investigating Tissue Distribution in Research Models

Imaging Mass Spectrometry (IMS) is a sophisticated technique that visualizes the spatial distribution of a wide range of molecules, including drugs, metabolites, and lipids, directly in tissue sections without the need for labels. nih.govnih.gov Matrix-assisted laser desorption/ionization (MALDI) is one of the most common IMS techniques used in pharmaceutical research. nih.govresearchgate.net

The application of IMS to study the distribution of a compound like nomifensine in research models can provide invaluable information that complements traditional quantitative methods. While homogenization of an organ and subsequent LC-MS/MS analysis provides an average concentration of the drug, it does not reveal its localization within specific organ substructures. nih.gov

In a MALDI-IMS experiment, a thin slice of tissue from an animal dosed with the compound of interest is mounted onto a conductive slide and coated with an energy-absorbing matrix. A laser is then systematically rastered across the tissue surface. At each spot, the laser desorbs and ionizes the molecules present, which are then analyzed by the mass spectrometer to generate a mass spectrum. By plotting the intensity of the ion corresponding to the mass of nomifensine at each x-y coordinate, a two-dimensional map of the drug's distribution within the tissue is created. researchgate.net

This approach allows researchers to determine if a drug and its metabolites accumulate in specific anatomical regions of an organ, such as the gray or white matter of the brain, or in particular cell layers of the kidney or liver. Such information is critical for understanding a compound's mechanism of action and for identifying potential sites of off-target effects or toxicity. nih.gov

Neuropharmacological Mechanisms of Action in Preclinical Models

Monoamine Transporter Inhibition Kinetics in Synaptosomal Preparations

Synaptosomes, which are isolated, sealed nerve terminals, provide a valuable ex vivo model for studying the kinetics of neurotransmitter uptake and the potency of transporter inhibitors. In these preparations, nomifensine's interaction with monoamine transporters is quantified by its ability to inhibit the uptake of radiolabeled neurotransmitters. Nonspecific uptake is often determined in the presence of a high concentration of nomifensine (B1679830) (e.g., 10 μM) or other selective blockers to isolate the activity of the specific transporter being studied. pnas.orgplos.orgresearchgate.net

Nomifensine is a potent inhibitor of the dopamine (B1211576) transporter (DAT). nih.gov In synaptosomal preparations from the rat striatum, a region dense with dopaminergic terminals, nomifensine effectively blocks the reuptake of dopamine. pnas.orgplos.orgresearchgate.net This inhibition increases the concentration and prolongs the duration of dopamine in the synaptic cleft. Kinetic analyses in rat brain synaptosomes reveal that nomifensine has a high affinity for DAT, as indicated by its low inhibitor constant (Ki). guidetopharmacology.org Studies using synaptosomes from mice lacking the GPR37 protein showed a significant increase in DAT-mediated dopamine uptake compared to wild-type mice, an effect that was determined using nomifensine to define nonspecific uptake. pnas.org This highlights nomifensine's role as a standard tool for investigating DAT function.

Nomifensine also demonstrates high-affinity inhibition of the norepinephrine (B1679862) transporter (NET). Research using synaptosomal preparations from the rat hypothalamus has established its potent activity. guidetopharmacology.org Comparative studies in human embryonic kidney (HEK-293) cells stably expressing the human NET (hNET) further confirm its efficacy. In these cells, nomifensine inhibited the uptake of radiolabeled norepinephrine with a high affinity. biologists.com The potency of nomifensine at NET is comparable to its potent action at DAT, making it a balanced dopamine and norepinephrine reuptake inhibitor. guidetopharmacology.orgbiologists.com In some brain regions with low expression of DAT, such as the frontal cortex, the clearance of dopamine is primarily mediated by NET. Studies in DAT knockout mice have shown that dopamine uptake in the frontal cortex is sensitive to inhibition by NET blockers but not DAT-specific blockers. nih.gov

Compared to its potent effects on DAT and NET, nomifensine is a significantly weaker inhibitor of the serotonin (B10506) transporter (SERT). guidetopharmacology.org Studies measuring the inhibition of serotonin uptake in rat brain synaptosomes show that a much higher concentration of nomifensine is required to block SERT compared to DAT or NET. guidetopharmacology.org In some experimental setups using cells transfected with human SERT (hSERT), nomifensine, known as a selective DAT inhibitor, showed no significant effect on serotonin uptake, underscoring its selectivity for catecholamine transporters over SERT. researchgate.net This relative lack of potent SERT inhibition is a defining characteristic of nomifensine's pharmacological profile.

Interactive Table 1: Inhibitor Potency of Nomifensine at Monoamine Transporters

| Transporter | Species/System | Parameter | Value (nM) |

| NET | Rat Hypothalamus Synaptosomes | IC50 | 20 |

| NET | Rat Synaptosomes | Ki | 3.8 |

| NET | Human (HEK293 cells) | Ki | 83 |

| SERT | Rat Brain Synaptosomes | Ki | 874 |

This table presents a summary of the inhibitory constants (IC50/Ki) of nomifensine for the norepinephrine transporter (NET) and serotonin transporter (SERT) from various preclinical studies. A lower value indicates higher potency.

Modulation of Dopamine Receptor Subtypes (D2 and D3) in Animal Brain Regions

As a dopamine reuptake inhibitor, nomifensine indirectly modulates the function of dopamine autoreceptors, which are critical for the feedback regulation of dopamine synthesis and release.

The D2 receptor (D2R) is a key autoreceptor located on dopaminergic neurons that regulates dopamine homeostasis. researchgate.netnih.gov Activation of these presynaptic D2Rs inhibits dopamine synthesis and release and can increase dopamine reuptake via DAT. researchgate.net While nomifensine does not bind directly to D2Rs, its primary action of blocking DAT leads to increased synaptic dopamine levels. This elevation in dopamine subsequently enhances the activation of D2 autoreceptors, triggering the feedback inhibition mechanism. nih.govjneurosci.org Studies in striatal slices from mice lacking D2 receptors (D2-null mutants) demonstrated severely decreased dopamine overflow, which experiments using nomifensine revealed was due to enhanced dopamine uptake rather than reduced release. nih.govjneurosci.org These findings suggest a crucial interaction between D2 autoreceptors and DAT in regulating dopamine signaling, a process that is fundamentally influenced by DAT inhibitors like nomifensine. nih.govjneurosci.org

The D3 receptor (D3R), like the D2R, is also expressed as a presynaptic autoreceptor on dopamine neurons and is involved in regulating dopamine release. nih.govnih.gov D3 autoreceptor activation generally leads to an inhibition of dopamine release. nih.gov Research in zebrafish brains showed that blocking DAT with nomifensine could mask the inhibitory effects of D3 receptor agonists on dopamine release, indicating a functional interplay between D3 autoreceptors and DAT. nih.gov Furthermore, prolonged treatment with a D3 receptor agonist has been shown to promote a physical interaction between D3 autoreceptors and DAT in the mouse striatum, resulting in reduced dopamine uptake. researchgate.netull.es This suggests that the functional state of the D3 autoreceptor can allosterically modulate DAT activity. While nomifensine's primary role is DAT blockade, the resulting changes in synaptic dopamine levels and the functional status of D3 autoreceptors create a complex regulatory loop. The development of selective D3R ligands is a key area of research for understanding these interactions and their therapeutic potential for various CNS disorders. mdpi.com

Electrophysiological Investigations of Neuronal Activity in Animal Brain Slices

Investigations into the electrophysiological effects of nomifensine have predominantly been conducted through in vivo recordings, with limited studies utilizing ex vivo brain slice preparations. The existing literature on brain slices primarily focuses on the compound's influence on neurotransmitter release and uptake dynamics rather than direct, comprehensive characterizations of neuronal firing patterns.

One study utilized midbrain slices from mice to indirectly assess extracellular dopamine levels by measuring D2 receptor-mediated inhibitory postsynaptic currents (D2-IPSCs) in substantia nigra pars compacta (SNc) neurons. nih.gov In this preparation, nomifensine was used to achieve partial inhibition of the dopamine transporter (DAT), thereby providing a baseline to study the effects of other compounds on dopamine uptake. nih.gov Another study employed fast-scan cyclic voltammetry (FSCV) in brain slice recordings to validate a new analytical model. nih.gov Nomifensine, along with cocaine and methylenedioxypyrovalerone, was shown to significantly reduce dopamine uptake and, interestingly, also increase vesicular dopamine release. nih.gov

While direct brain slice electrophysiology data on nomifensine's modulation of neuronal excitability, membrane potential, or synaptic plasticity is not extensively reported in the current body of literature, in vivo studies provide significant insights into its effects on neuronal firing. These in vivo electrophysiological recordings in anesthetized rats have demonstrated that nomifensine has a pronounced impact on the firing activity of monoaminergic neurons. Intravenous administration of nomifensine leads to a dose-dependent, partial inhibition of the firing of A10 dopamine (DA) neurons in the ventral tegmental area (VTA). jneurosci.org This inhibitory effect is attributed to its action as a dopamine reuptake inhibitor. jneurosci.org

Further in vivo research has shown that acute intravenous injection of nomifensine potently affects neurons in the locus coeruleus (LC) and the VTA. nih.gov The median effective doses (ED₅₀) to suppress firing were determined to be 40 µg/kg for norepinephrine (NE) neurons in the LC and 450 µg/kg for DA neurons in the VTA, values that are proportional to its binding affinities for the respective transporters. nih.gov

Sustained administration of nomifensine via subcutaneous minipumps for two days resulted in a significant inhibition of dopamine neuronal firing in the VTA. nih.govmedchemexpress.com However, after 14 days of continuous treatment, the firing rate of these DA neurons returned to normal levels, suggesting a desensitization of D₂ autoreceptors. nih.govmedchemexpress.com In contrast, the firing of norepinephrine neurons in the locus coeruleus was significantly decreased after both 2 and 14 days of sustained nomifensine administration. nih.govresearchgate.net

Table 1: Summary of In Vivo Electrophysiological Effects of Nomifensine on Monoaminergic Neurons in Rats

| Brain Region | Neuron Type | Acute Effect (Intravenous) | Sustained Effect (2-Day) | Sustained Effect (14-Day) | Reference |

|---|---|---|---|---|---|

| Ventral Tegmental Area (VTA) | Dopamine (DA) | Inhibition of firing (ED₅₀: 450 µg/kg) | Significant inhibition of firing | Recovery to normal firing rate | nih.gov |

| Locus Coeruleus (LC) | Norepinephrine (NE) | Inhibition of firing (ED₅₀: 40 µg/kg) | Significant decrease in firing | Significant decrease in firing | nih.gov |

| Dorsal Raphe Nucleus (DRN) | Serotonin (5-HT) | No effect | Significant increase in firing | Elevated firing rate sustained | nih.gov |

Neurochemical Impact on Synaptic Dopamine and Norepinephrine Dynamics in vivo (animal studies)

Nomifensine is a potent inhibitor of both norepinephrine and dopamine reuptake. Its in vivo effects on the synaptic dynamics of these catecholamines have been characterized in various preclinical models, primarily in rats, using techniques such as brain microdialysis.

Studies have shown that systemic administration of nomifensine increases central dopamine levels. An intraperitoneal injection of nomifensine (10 mg/kg) in rats led to an increase in the concentration of the dopamine metabolite homovanillic acid (HVA) in the corpus striatum. nih.gov This suggests an enhanced turnover of dopamine resulting from the blockade of its reuptake. Concurrently, the concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MOPEG) was also increased in the mesencephalon. nih.gov

Microdialysis studies have provided more direct evidence of nomifensine's effects on extracellular neurotransmitter levels. Local infusion of nomifensine into the striatum of awake, behaving rats produces a significant elevation in extracellular dopamine. frontiersin.orgoup.com In one study, local delivery of 10 µM nomifensine via a microdialysis probe in the rat striatum was used to characterize the pharmacokinetic response, demonstrating its utility in inducing a measurable increase in local dopamine concentrations. acs.org

Interestingly, the mechanism of dopamine clearance can vary by brain region. In the hippocampus, where the expression of the dopamine transporter (DAT) is low, the norepinephrine transporter (NET) is thought to play a major role in clearing extracellular dopamine. oup.com A study using in vivo microdialysis in the rat hippocampus found that local administration of the selective NET inhibitor reboxetine (B1679249) produced a large increase in dopamine levels. oup.com The subsequent addition of nomifensine, which inhibits both NET and DAT, did not cause a further increase in hippocampal dopamine, suggesting that DAT plays a minor role in dopamine clearance in this region. oup.com Conversely, in the nucleus accumbens, the combined inhibition of NET and DAT by reboxetine and nomifensine was required to produce a significant increase in extracellular dopamine. oup.com

The interaction between nomifensine and other agents has also been explored. For instance, the anesthetic halothane (B1672932) was shown to potentiate the increase in extracellular dopamine in the rat striatum induced by nomifensine. oup.com This suggests that the enhanced neural activity caused by halothane can amplify the effect of a reuptake inhibitor like nomifensine. oup.com

Table 2: Effects of Nomifensine on Dopamine and Norepinephrine Dynamics in Rat Brain (In Vivo Studies)

| Brain Region | Administration Route | Effect on Dopamine (DA) | Effect on Norepinephrine (NE) | Key Findings | Reference |

|---|---|---|---|---|---|

| Corpus Striatum | Intraperitoneal (10 mg/kg) | Increased HVA concentration | - | Increased DA turnover. | nih.gov |

| Mesencephalon | Intraperitoneal (10 mg/kg) | - | Increased MOPEG concentration | Increased NE turnover. | nih.gov |

| Striatum | Local Infusion (Microdialysis) | Increased extracellular DA | - | Confirms local reuptake inhibition. | frontiersin.orgoup.com |

| Hippocampus | Local Infusion (Microdialysis) | No additional increase in DA when combined with a NET inhibitor | - | Suggests NET is the primary clearance mechanism for DA in this region. | oup.com |

| Nucleus Accumbens | Local Infusion (Microdialysis) | Increased extracellular DA (in combination with a NET inhibitor) | - | Demonstrates the role of both DAT and NET in DA clearance. | oup.com |

Molecular Interactions and Receptor Binding Dynamics

In vitro Binding Assays for Receptor Affinity Profiling

In vitro binding assays are fundamental in characterizing the affinity of a ligand for its biological targets. chelatec.com For Nomifensine (B1679830) and its deuterated analog, Nomifensine-d3 (maleate), these assays have been pivotal in defining its receptor binding profile. Nomifensine is recognized as a potent inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake. medchemexpress.commedchemexpress.com It demonstrates high affinity for both the norepinephrine transporter (NET) and the dopamine transporter (DAT). medchemexpress.commedchemexpress.com

While specific binding data for Nomifensine-d3 (maleate) is not as prevalent in the literature, the primary purpose of deuteration is typically to alter metabolic pathways rather than significantly changing receptor affinity. medchemexpress.commedchemexpress.com Therefore, the binding profile of the parent compound, nomifensine, serves as a strong proxy. Studies using rat brain synaptosomes have reported IC50 values for nomifensine of 6.6 nM for NE uptake, 48 nM for DA uptake, and 830 nM for serotonin (B10506) (5-HT) uptake. medchemexpress.commedchemexpress.commedchemexpress.com The corresponding Ki values are 4.7 nM (NET), 26 nM (DAT), and 4000 nM (SERT), highlighting its preference for catecholamine transporters. medchemexpress.commedchemexpress.commedchemexpress.com Another study reported a Ki value of 56±3 nM for nomifensine at the human dopamine transporter. acs.org

These affinities are determined through competitive binding assays, where Nomifensine-d3 (maleate) would compete with a radiolabeled ligand for binding to the target transporter. chelatec.com The concentration at which it displaces 50% of the radioligand is its IC50, a key measure of its binding potency. chelatec.com

| Target Transporter | IC50 (nM) | Ki (nM) |

| Norepinephrine Transporter (NET) | 6.6 | 4.7 |

| Dopamine Transporter (DAT) | 48 | 26 |

| Serotonin Transporter (SERT) | 830 | 4000 |

| Data derived from studies on the parent compound, nomifensine, in rat brain synaptosomes. medchemexpress.commedchemexpress.commedchemexpress.com |

Ligand-Receptor Interaction Modeling and Computational Chemistry Approaches

Computational methods, including docking studies and molecular dynamics simulations, provide a deeper understanding of the molecular interactions between Nomifensine-d3 (maleate) and its receptors.

Docking Studies with Dopamine Transporters and Receptors

Docking studies predict the binding orientation of a ligand within a receptor's binding site. scielo.org.mx For nomifensine, these studies have been crucial in visualizing its interaction with the dopamine transporter (DAT). nih.gov These computational models suggest that nomifensine binds to a central pocket within DAT, a site that overlaps with the binding site for dopamine itself. nih.gov This binding is thought to be stabilized by interactions with specific amino acid residues within the transporter. The structural integrity of Nomifensine-d3 (maleate) is virtually identical to its non-deuterated counterpart, meaning these docking predictions are applicable to the deuterated form as well.

Molecular Dynamics Simulations of Binding Events

Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-receptor interactions, illustrating the stability of the binding pose and any conformational changes in the receptor over time. frontiersin.orgmdpi.com MD simulations have been employed to study the interaction of nomifensine with the human dopamine transporter (hDAT). idrblab.org These simulations can reveal how the binding of an inhibitor like nomifensine can stabilize the transporter in a specific conformation, thereby blocking the reuptake of dopamine. frontiersin.org For instance, a study exploring the synergistic effect of nomifensine and an allosteric modulator used Gaussian-accelerated molecular dynamics (GaMD) simulations to understand the conformational changes and binding energies involved. idrblab.orgnih.govresearchgate.net

Allosteric Modulation and Receptor Conformational Changes

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, influencing the receptor's function. While nomifensine primarily acts as a competitive inhibitor at the orthosteric site of DAT, its binding induces significant conformational changes in the transporter. biorxiv.org

Research indicates that nomifensine stabilizes the outward-facing conformation of DAT. biorxiv.org This is a critical aspect of its mechanism, as the transport of dopamine requires the transporter to cycle through multiple conformations. By locking DAT in an outward-facing state, nomifensine effectively prevents the translocation of dopamine into the neuron. biorxiv.org

Interestingly, some studies have used nomifensine as an orthosteric ligand to investigate the effects of novel allosteric modulators on DAT. idrblab.orgnih.govresearchgate.netnih.gov In these experiments, the presence of nomifensine at its binding site helps to characterize how other compounds influence the transporter's function through a separate, allosteric site. idrblab.orgnih.govresearchgate.net For example, one study identified a compound that exhibited allosteric inhibition of hDAT when nomifensine was also present. idrblab.orgnih.govresearchgate.net Furthermore, nomifensine has been used in studies to block dopamine uptake, thereby allowing researchers to investigate other cellular processes, such as the dopamine-induced conformational changes in alpha-synuclein. nih.govresearchgate.net

Metabolic Pathway Elucidation in Research Systems

In vitro Metabolism Studies in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)

The initial steps of drug metabolism are often investigated using subcellular fractions of the liver, such as microsomes and hepatocytes, which contain high concentrations of metabolic enzymes. researchgate.net For nomifensine (B1679830), these in vitro systems have been instrumental in identifying the primary metabolic transformations it undergoes. nih.gov

Phase I metabolism typically involves the introduction or unmasking of functional groups on a drug molecule, often through oxidation. In studies with human liver microsomes, several monooxygenated metabolites of nomifensine have been identified. These include C-linked hydroxylated products, where hydroxyl groups are added to the aromatic A-ring (metabolites H1 and H4), and an N-hydroxylamine (H6). nih.gov Additionally, nomifensine N-oxides (H7 and H8) are formed. nih.gov Another significant Phase I metabolite identified is a dihydroisoquinolinium ion, which is generated in human liver microsomes. nih.gov

The formation of Phase I metabolites is catalyzed by specific enzyme families, primarily the Cytochrome P450 (CYP) and Flavin Monooxygenase (FMO) systems. nih.gov Research using a panel of human recombinant enzymes has pinpointed the specific isoforms responsible for nomifensine's metabolism.

Cytochrome P450 (CYP) Isoforms: The CYP3A subfamily is a major contributor to the metabolism of many drugs. drugbank.com In the case of nomifensine, CYP3A4 is primarily responsible for the formation of the H1 metabolite. The formation of H4 is significantly mediated by CYP2C19 and to some extent by CYP1A2. The H6 metabolite is mainly generated by CYP2B6. nih.gov The conversion of nomifensine to its dihydroisoquinolinium ion metabolite is also catalyzed by CYP enzymes. nih.gov

Flavin Monooxygenases (FMOs): FMOs are another important class of enzymes involved in the oxidation of nitrogen- and sulfur-containing compounds. ucl.ac.ukwikipedia.org For nomifensine, the N-oxide metabolites (H7 and H8) are formed almost exclusively by FMOs. nih.gov FMOs, particularly FMO1 and FMO3, are known to catalyze the N-oxidation of various drugs. nih.gov

Table 1: Enzymes Responsible for Nomifensine Phase I Metabolite Formation

| Metabolite | Description | Primary Catalyzing Enzyme(s) |

|---|---|---|

| H1 | C-linked hydroxylation on A-ring | CYP3A4 nih.gov |

| H4 | C-linked hydroxylation on A-ring | CYP2C19, CYP1A2 nih.gov |

| H6 | N-hydroxylamine | CYP2B6 nih.gov |

| H7, H8 | N-oxides | FMOs nih.gov |

| Dihydroisoquinolinium ion | Oxidized quaternary ion | CYPs, MAO-A, Hemoglobin, Myeloperoxidase nih.gov |

Phase II Metabolic Conjugation Pathways (e.g., Glucuronidation, Glutathione (B108866) Adducts)

Following Phase I reactions, drugs and their metabolites often undergo Phase II conjugation, where an endogenous molecule is added to increase water solubility and facilitate excretion. abdn.ac.ukdrughunter.com

For nomifensine, a significant Phase II pathway is the formation of glutathione (GSH) adducts. nih.gov Glutathione conjugation is a critical detoxification pathway that protects cells from reactive electrophilic compounds. uomus.edu.iq Studies have identified two main types of GSH conjugates of nomifensine:

Nomifensine-GSH sulfinamides (M1 and M2): These are formed through the oxidation of the aniline (B41778) group followed by conjugation with GSH. nih.gov The formation of these sulfinamides is thought to proceed through the reaction of GSH with the oxidative product of the N-hydroxylamine metabolite (H6). nih.gov

C-linked GSH adducts (M3-M9): These result from the oxidation of the aromatic ring (arene oxidation) and subsequent conjugation with GSH. nih.gov It is proposed that the C-linked GSH conjugates M3, M4, M5, and M6 are formed via nomifensine benzoquinone imine intermediates derived from the H4 metabolite. nih.gov The C-linked GSH conjugates M7, M8, and M9 are likely formed through a similar mechanism involving the H1 metabolite. nih.gov

Interestingly, the dihydroisoquinolinium ion metabolite of nomifensine does not appear to react with glutathione. nih.gov While glucuronidation is a major Phase II pathway for many compounds, the primary focus of published research on nomifensine has been on glutathione conjugation. uomus.edu.iqnih.gov

Comparative Metabolic Profiles Across Animal Research Species

To ensure the relevance of toxicological findings in laboratory animals to humans, it is important to compare their metabolic profiles. fda.gov The metabolism of nomifensine has been studied in several animal species, including rats, dogs, and monkeys. nih.govnih.gov

In vitro studies using liver microsomes and hepatocytes have revealed both similarities and differences in the metabolic pathways across species. Nine different glutathione adducts (M1-M9) were identified in the liver microsomes of humans, dogs, monkeys, and rats, as well as in human and rat hepatocytes. nih.gov However, in dog hepatocyte preparations, only six of these adducts (M1-M6) were found. nih.gov

Furthermore, the predominant metabolic pathways vary between species. In dog liver microsomes, the formation of GSH adducts occurs mainly through aniline oxidation. In contrast, arene oxidation is the primary pathway in rat liver microsomes. In both human and monkey liver microsomes, both aniline and arene oxidation pathways contribute significantly to the formation of GSH adducts. nih.gov

Table 2: Comparative Formation of Nomifensine-GSH Adducts in Liver Microsomes

| Species | Primary Metabolic Pathway for GSH Adduct Formation |

|---|---|

| Dog | Aniline Oxidation nih.gov |

| Rat | Arene Oxidation nih.gov |

| Human | Aniline and Arene Oxidation nih.gov |

| Monkey | Aniline and Arene Oxidation nih.gov |

Deuterium (B1214612) Isotope Effects on Metabolic Stability in Research

The substitution of hydrogen with its heavier isotope, deuterium, can alter the metabolic rate of a drug. juniperpublishers.com This "deuterium isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break. mdpi.com This can lead to increased metabolic stability and a longer biological half-life. juniperpublishers.com

In the context of Nomifensine-d3 (maleate), the deuterium atoms are incorporated as tracers for quantification in drug development studies. medchemexpress.com While specific research on the deuterium isotope effect on the metabolic stability of nomifensine is not extensively detailed in the provided search results, the principle is a key strategy in medicinal chemistry. juniperpublishers.commdpi.com By selectively replacing hydrogens at sites of metabolism with deuterium, researchers can potentially slow down metabolic clearance, which could, in theory, alter the pharmacokinetic profile of the parent compound. juniperpublishers.com This approach is also used to investigate the mechanisms of formation of reactive metabolites. juniperpublishers.com

Quantitative Structure Activity Relationship Qsar and Cheminformatics

Development of Predictive Models for Dopamine (B1211576) Transporter and Receptor Interactions

The development of predictive models for the dopamine transporter (DAT) has been a significant area of research, with Nomifensine (B1679830) often included in the datasets used to build these models. nih.govbiorxiv.orgbiorxiv.org As a potent inhibitor of dopamine and norepinephrine (B1679862) uptake, Nomifensine's interaction with the DAT is a key determinant of its activity. researchgate.netnih.gov

Researchers have employed both 2D and 3D QSAR methodologies to create robust models. For instance, a 2D QSAR study involving a diverse set of 70 DAT inhibitors, which included compounds like Nomifensine, yielded a predictive model with a high correlation coefficient (q² = 0.85). nih.govbiorxiv.org Such models utilize molecular descriptors to quantify physicochemical properties and relate them to binding affinity or inhibitory activity. These predictive tools are instrumental in virtual screening campaigns to identify new potential DAT inhibitor scaffolds from large chemical databases. nih.govbiorxiv.org

| Compound | Target | Action | Ki (nM) | Reference |

| Nomifensine | Norepinephrine Transporter (NET) | Inhibitor | 4.7 | medchemexpress.com |

| Dopamine Transporter (DAT) | Inhibitor | 26 | medchemexpress.com | |

| Serotonin (B10506) Transporter (SERT) | Inhibitor | 4000 | medchemexpress.com | |

| Sertraline (B1200038) | Dopamine Transporter (DAT) | Inhibitor | 56 ± 3 | researchgate.net |

This table displays the inhibitory constants (Ki) of Nomifensine and Sertraline for monoamine transporters, illustrating Nomifensine's potency and selectivity.

Identification of Key Pharmacophoric Features for Biological Activity

The biological activity of Nomifensine is intrinsically linked to specific structural features, or pharmacophores. Research has identified several key moieties that are essential for its interaction with the dopamine transporter. One of the most critical features is the diphenylmethane (B89790) substructure. nih.gov The specific stereochemistry of this part of the molecule is crucial for its pharmacological profile.

Cheminformatic analyses have clustered Nomifensine with other DAT inhibitors like sertraline and dasotraline, which all share a bicyclic ring moiety connected to a toluene (B28343) group. biorxiv.orgbiorxiv.org This common structural framework is considered a key pharmacophoric element for DAT inhibition. Further studies have highlighted the importance of the 1,2,3,4-tetrahydroisoquinoline (B50084) core, which serves as a scaffold for arranging the necessary functional groups in the correct spatial orientation to bind effectively to the transporter. rsc.org

Conversely, certain structural features have been linked to undesired effects. The aniline (B41778) moiety present in the Nomifensine structure was historically associated with the generation of toxic metabolites, leading to the design of newer analogs where this group was removed or replaced to improve the safety profile. rsc.org The exploration of Nomifensine's metabolites, such as the 4'-hydroxyphenyl (M1) and 3-methoxy-4-hydroxyphenyl (M2) derivatives, has also provided insight. nih.gov The M1 metabolite, in particular, demonstrates significant dopamine-like effects, indicating that hydroxylation of the phenyl ring is a key modification that influences activity. nih.gov The presence of two hydroxyl groups, as in 3',4'-dihydroxynomifensine, confers potent direct agonist activity at dopamine receptors. nih.gov

Enantioselective Pharmacodynamics and Stereochemical Considerations in Research

Nomifensine is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. Research has consistently shown that the biological activity resides almost exclusively in one of its enantiomers. nih.govacs.org Specifically, the (+)-(S)-enantiomer of Nomifensine is the pharmacologically active form responsible for the potent inhibition of dopamine and norepinephrine reuptake. nih.govguidetopharmacology.org

The absolute stereochemistry of the active enantiomer was determined to be 4S through X-ray analysis and comparative circular dichroism (CD) spectra. nih.gov This stereoselectivity is a critical aspect of its interaction with the dopamine transporter. The enantiomeric difference in activity underscores the highly specific three-dimensional structure of the binding site on the transporter protein.

Similar enantioselectivity has been observed for its metabolites. Studies on 3',4'-dihydroxynomifensine revealed that the D-1 dopaminergic activity is almost exclusively found in the (S)-enantiomer. acs.org The use of enantiomerically pure compounds in research is crucial, as enantiomers can have different metabolic fates and pharmacological profiles, and studying the racemate can obscure the true structure-activity relationships. acs.org These findings emphasize that stereochemical considerations are paramount in the design and evaluation of Nomifensine analogs and other DAT inhibitors.

| Compound Series | Active Enantiomer Configuration | Key Pharmacological Activity | Reference |

| Nomifensine | 4S | Dopamine and Norepinephrine reuptake inhibition | nih.gov |

| 3',4'-Dihydroxynomifensine | S | D-1 dopaminergic agonist activity | acs.org |

| Indenopyridines | 5S | Similar pharmacological profile to Nomifensine | nih.gov |

This table summarizes the absolute stereochemistry of the active enantiomers for Nomifensine and related compounds, highlighting the importance of stereochemical configuration for biological activity.

Computational Approaches for Ligand Design and Optimization in Research

Computational methods are indispensable tools for the design and optimization of ligands based on the Nomifensine scaffold. nih.gov These approaches, broadly categorized as ligand-based and structure-based drug design, enable the rational modification of molecules to enhance desired properties. nih.govmdpi.com

Ligand-based methods, such as QSAR, rely on the known activities of a series of compounds to build predictive models. nih.govnih.gov These models help in designing new analogs with potentially improved affinity for the dopamine transporter. Virtual screening, another ligand-based technique, uses similarity searching or pharmacophore models to identify novel active compounds from large chemical libraries. mdpi.com

Structure-based computational design utilizes the three-dimensional structure of the target protein, in this case, the dopamine transporter. portlandpress.comnih.gov Molecular docking simulations are used to predict how potential ligands, including Nomifensine analogs, bind to the transporter's active site. nih.govunipr.it This allows for the detailed analysis of protein-ligand interactions, guiding the optimization of the ligand's structure to improve binding affinity and selectivity. For example, computational modeling was used to characterize the binding site for benztropine (B127874) analogs in DAT, revealing overlapping binding sites with dopamine and providing a structural basis for designing new inhibitors. nih.gov

More advanced techniques like Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to study the allosteric modulation of the human dopamine transporter (hDAT). idrblab.org One study investigated a compound that exhibited a synergistic inhibitory effect on hDAT in the presence of Nomifensine, suggesting an allosteric mechanism. idrblab.org Such computational studies provide deep insights into complex pharmacological mechanisms and offer powerful platforms for the rational design and optimization of next-generation therapeutic agents targeting the dopamine transporter. researchgate.net

Emerging Research Methodologies and Future Perspectives

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Nomifensine-d3 Research

Omics technologies provide a holistic view of the molecular changes induced by a compound, offering a powerful tool for understanding the broader biological impact of Nomifensine-d3.

Proteomics: This field allows for the large-scale study of proteins. In the context of Nomifensine-d3, proteomics can be used to identify changes in protein expression and post-translational modifications in neuronal cells or brain tissues following exposure to the compound. This could reveal downstream signaling pathways affected by the inhibition of dopamine (B1211576) and norepinephrine (B1679862) transporters, potentially uncovering novel mechanisms of action or identifying biomarkers of target engagement.

Metabolomics: As a comprehensive analysis of metabolites, metabolomics can elucidate the biochemical pathways affected by Nomifensine-d3. nih.gov By profiling changes in the metabolome of brain tissue or biofluids, researchers can map the downstream consequences of monoamine reuptake inhibition, such as alterations in energy metabolism, amino acid pathways, or hormone signaling. nih.gov This approach can identify novel drug targets and provide biomarker candidates for assessing treatment effects. nih.gov Untargeted metabolomics, in particular, offers an unbiased way to discover unexpected metabolic shifts, providing a more complete picture of the drug's physiological effects. creative-proteomics.com

Advanced Neuroimaging Techniques for Preclinical Research (e.g., Fast-Scan Cyclic Voltammetry, PET ligands for D3 in animal models)

Advanced neuroimaging techniques are pivotal for observing the real-time neurochemical and physiological effects of Nomifensine-d3 in preclinical settings.

Fast-Scan Cyclic Voltammetry (FSCV): FSCV is a powerful electrochemical technique with high temporal and spatial resolution, enabling the real-time measurement of monoamine neurotransmitters like dopamine in the brain. nih.govspringernature.com It can be used in brain slices and in freely moving animals to monitor the dynamics of dopamine release and reuptake. mdpi.com For a dopamine reuptake inhibitor like Nomifensine (B1679830), FSCV allows for precise characterization of its effects on dopamine clearance kinetics, distinguishing changes in maximal uptake rate (Vmax) from substrate affinity (Km). mdpi.com Recent advancements, such as "waveform steering," have enhanced the sensitivity of FSCV, allowing for the detection of dopamine concentrations down to the nanomolar scale. acs.org

Positron Emission Tomography (PET) Ligands: PET imaging is a non-invasive technique used to visualize and quantify molecular targets in the living brain. The development of specific PET radioligands for the dopamine transporter (DAT) is crucial for studying compounds like Nomifensine. nih.gov Numerous 11C and 18F-labeled tropane (B1204802) analogs have been developed to image DAT, allowing researchers to assess DAT occupancy by Nomifensine-d3 in animal models. snmjournals.orgfrontiersin.org This helps in determining the relationship between compound dosage and target engagement. While Nomifensine is primarily a DAT/NET inhibitor, research into its potential interactions with other targets, such as the dopamine D3 receptor, is an emerging area. nih.gov The development of selective PET ligands for the D3 receptor allows for the investigation of potential polypharmacological effects of compounds in vivo, exploring how D3 receptor occupancy might modulate the effects of DAT inhibition. nih.govacs.org The use of deuterated radioligands, such as [¹⁸F]FECNT-d4, has been shown to improve in vivo stability and reduce confounding metabolites, a strategy relevant to the study of Nomifensine-d3. snmjournals.org

| Technique | Primary Application in Nomifensine-d3 Research | Key Insights Provided | References |

|---|---|---|---|

| Fast-Scan Cyclic Voltammetry (FSCV) | Real-time measurement of dopamine release and uptake. | Quantifies the potency and kinetics of dopamine transporter inhibition by Nomifensine-d3 in specific brain regions. | nih.govmdpi.comnih.gov |

| Positron Emission Tomography (PET) | In vivo quantification of dopamine transporter (DAT) and D3 receptor occupancy. | Assesses target engagement, dose-occupancy relationships, and potential off-target interactions in living animal models. | nih.govfrontiersin.orgnih.gov |

Development of Novel Animal Models for Investigating Neurotransmitter Systems

The development of genetically modified animal models has revolutionized the study of neurotransmitter systems and the drugs that modulate them.

Dopamine Transporter (DAT) Knockout (KO) and Knock-in (KI) Mice: DAT-KO mice, which lack the dopamine transporter, exhibit profound changes in dopamine signaling, including hyperdopaminergia and locomotor hyperactivity. mdpi.comnih.gov These models are invaluable for understanding the long-term consequences of disrupted dopamine reuptake, providing a baseline against which the effects of inhibitors like Nomifensine-d3 can be compared. nih.gov

Knock-in (KI) models with specific mutations in the DAT gene offer more nuanced tools. For instance, cocaine-insensitive DAT (DAT-CI) mice carry a mutated transporter that functions normally but is resistant to cocaine, allowing researchers to dissect the specific role of DAT inhibition in the behavioral effects of psychostimulants. osu.edubiorxiv.org Other models, such as those expressing DAT variants associated with human disorders like Dopamine Transporter Deficiency Syndrome (DTDS) or ADHD, provide a platform to test the therapeutic potential of compounds like Nomifensine-d3 in a disease-relevant context. grantome.combiorxiv.org These sophisticated models allow for a deeper understanding of how altering DAT function genetically can inform the pharmacological manipulation of the transporter. nih.gov

| Animal Model | Key Feature | Relevance for Nomifensine-d3 Research | References |

|---|---|---|---|

| DAT Knockout (KO) Mouse | Complete absence of the dopamine transporter. | Investigates the physiological and behavioral consequences of a total lack of dopamine reuptake. | mdpi.comnih.govnih.gov |

| DAT Knock-in (KI) Mouse (e.g., DAT-CI) | Expresses a mutated dopamine transporter (e.g., cocaine-insensitive). | Allows for the specific investigation of the role of DAT inhibition in the pharmacological effects of a compound. | osu.edubiorxiv.org |

| Disease-specific KI Models (e.g., DTDS) | Expresses DAT variants found in human neuropsychiatric disorders. | Provides a platform to study the potential efficacy of Nomifensine-d3 in correcting pathological neurotransmitter imbalances. | grantome.combiorxiv.org |

Role of Nomifensine-d3 in Polypharmacology Research

Polypharmacology is the principle that most drugs interact with multiple targets, which can contribute to both their therapeutic effects and side effects. tandfonline.com The investigation of Nomifensine-d3 within this framework aims to build a comprehensive profile of its molecular interactions.

While Nomifensine is known as a selective dopamine and norepinephrine reuptake inhibitor, its full target profile may be more complex. Computational polypharmacology uses in silico methods to predict potential off-target interactions based on the chemical structure of a ligand and its similarity to other compounds with known targets. nih.govacs.orgresearchgate.net These approaches can help identify previously unknown binding sites for Nomifensine-d3, guiding experimental validation. Understanding the polypharmacological profile is critical for designing drugs with improved efficacy and reduced side effects. nih.govacs.org For instance, identifying interactions with receptors like the dopamine D3 receptor or various serotonin (B10506) receptors could explain nuances in its pharmacological effects not attributable solely to DAT/NET inhibition. nih.gov This approach is particularly relevant for monoamine reuptake inhibitors, where high structural homology among transporter binding sites presents challenges in achieving selectivity. nih.govnih.gov

Untargeted Metabolomics Approaches for Investigating Nomifensine-d3 Biotransformation

Untargeted metabolomics is an exploratory approach that aims to comprehensively measure all detectable small-molecule metabolites in a biological sample. creative-proteomics.com This technique is exceptionally well-suited for studying the biotransformation of drugs like Nomifensine-d3.

By analyzing samples (e.g., plasma, urine, tissue) after administration of Nomifensine-d3, untargeted metabolomics can create an extensive map of its metabolic fate. nih.gov This method can identify not only expected metabolites but also novel or unexpected biotransformation products without prior knowledge. nih.govevotec.com The stable isotope label in Nomifensine-d3 (three deuterium (B1214612) atoms) provides a distinct mass shift, which can aid in the detection and identification of its metabolites within the complex data generated by mass spectrometry. This allows for a clear differentiation of drug-related molecular features from the endogenous metabolome. This comprehensive understanding of biotransformation is crucial for linking specific metabolites to pharmacological activity or potential toxicity. researchgate.net Furthermore, integrating these findings with data on endogenous metabolic responses can reveal how the parent compound and its metabolites collectively influence cellular biochemistry. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.